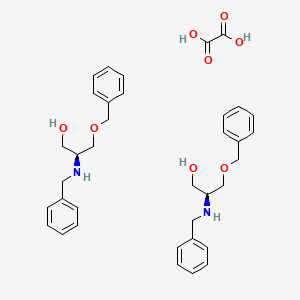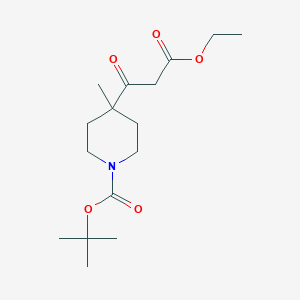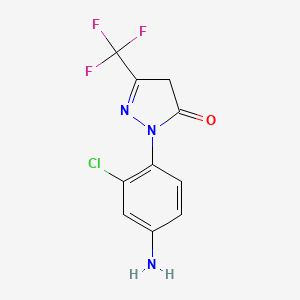
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol;hemi(oxalic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol;hemi(oxalic acid) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of benzylamino and benzyloxy groups attached to a propanol backbone, with oxalic acid forming a hemi salt. Its stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with an appropriate epoxide to form the benzylamino intermediate. This intermediate is then reacted with benzyl alcohol under specific conditions to introduce the benzyloxy group. The final step involves the formation of the hemi salt with oxalic acid, which is achieved by reacting the synthesized compound with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products.
化学反応の分析
Types of Reactions
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the benzyloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-(benzylamino)-3-hydroxy-propan-1-ol: Similar structure but lacks the benzyloxy group.
(2S)-2-(benzylamino)-3-methoxy-propan-1-ol: Contains a methoxy group instead of a benzyloxy group.
(2S)-2-(benzylamino)-3-ethoxy-propan-1-ol: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
特性
分子式 |
C36H44N2O8 |
|---|---|
分子量 |
632.7 g/mol |
IUPAC名 |
(2S)-2-(benzylamino)-3-phenylmethoxypropan-1-ol;oxalic acid |
InChI |
InChI=1S/2C17H21NO2.C2H2O4/c2*19-12-17(18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16;3-1(4)2(5)6/h2*1-10,17-19H,11-14H2;(H,3,4)(H,5,6)/t2*17-;/m00./s1 |
InChIキー |
WNBMFXKZZAADEP-OOZXSOIMSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)COCC2=CC=CC=C2.C1=CC=C(C=C1)CN[C@@H](CO)COCC2=CC=CC=C2.C(=O)(C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)CNC(CO)COCC2=CC=CC=C2.C1=CC=C(C=C1)CNC(CO)COCC2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B13904810.png)





![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)

![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)

